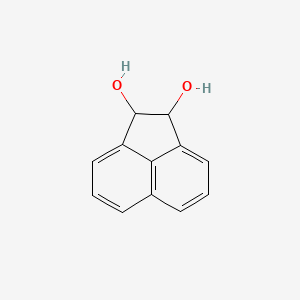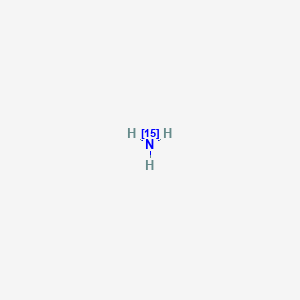![molecular formula C27H33Cl2FN4O4 B1212569 (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid CAS No. 38305-84-9](/img/structure/B1212569.png)
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by the presence of multiple functional groups, including bis(2-chloroethyl)amino, prolyl, phenylalanyl, and fluoro-phenylalanine moieties. These functional groups contribute to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves multiple steps, starting from readily available starting materials
Formation of Bis(2-chloroethyl)amino Group: This step involves the reaction of tris(2-chloroethyl)amine with appropriate reagents under controlled conditions to form the bis(2-chloroethyl)amino group.
Introduction of Prolyl and Phenylalanyl Groups: The prolyl and phenylalanyl groups are introduced through peptide coupling reactions using standard peptide synthesis techniques.
Incorporation of Fluoro-phenylalanine Moiety: The final step involves the incorporation of the fluoro-phenylalanine moiety through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Key considerations include the use of efficient catalysts, solvent systems, and purification techniques to achieve the desired product.
化学反応の分析
Types of Reactions
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions are common, especially at the bis(2-chloroethyl)amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, with modifications at the bis(2-chloroethyl)amino and fluoro-phenylalanine moieties .
科学的研究の応用
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid has several scientific research applications:
作用機序
The mechanism of action of (2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid involves its ability to alkylate DNA. The bis(2-chloroethyl)amino group forms covalent bonds with the DNA, leading to cross-linking and disruption of DNA synthesis and function . This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
Melphalan: Another nitrogen mustard alkylating agent used in chemotherapy.
Chlorambucil: A related compound with similar DNA alkylating properties.
Uracil Mustard: Known for its DNA cross-linking capabilities.
Uniqueness
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid is unique due to the presence of the fluoro-phenylalanine moiety, which enhances its chemical stability and biological activity compared to other similar compounds .
特性
CAS番号 |
38305-84-9 |
|---|---|
分子式 |
C27H33Cl2FN4O4 |
分子量 |
567.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-2-amino-3-[3-[bis(2-chloroethyl)amino]phenyl]propanoyl]-[(2S)-pyrrolidine-2-carbonyl]amino]-3-(4-fluorophenyl)propanoic acid |
InChI |
InChI=1S/C27H33Cl2FN4O4/c28-10-13-33(14-11-29)21-4-1-3-19(15-21)16-22(31)25(35)34(26(36)23-5-2-12-32-23)24(27(37)38)17-18-6-8-20(30)9-7-18/h1,3-4,6-9,15,22-24,32H,2,5,10-14,16-17,31H2,(H,37,38)/t22-,23-,24-/m0/s1 |
InChIキー |
BLXQMNHLYWSVRZ-HJOGWXRNSA-N |
SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N([C@@H](CC2=CC=C(C=C2)F)C(=O)O)C(=O)[C@H](CC3=CC(=CC=C3)N(CCCl)CCCl)N |
正規SMILES |
C1CC(NC1)C(=O)N(C(CC2=CC=C(C=C2)F)C(=O)O)C(=O)C(CC3=CC(=CC=C3)N(CCCl)CCCl)N |
同義語 |
L-propyl-m-sarc-FPhe L-propyl-m-sarcolysin-L-p-fluorophenylalanine propyl-3-sarcolysin-4-fluorophenylalanine propyl-m-sarc-FPhe |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















